(R)-3-Chloro-a-(Boc-amino)benzenebutanoic acid
CAS No.:
Cat. No.: VC13668532
Molecular Formula: C15H20ClNO4
Molecular Weight: 313.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20ClNO4 |
|---|---|
| Molecular Weight | 313.77 g/mol |
| IUPAC Name | (2R)-4-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| Standard InChI | InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(13(18)19)8-7-10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
| Standard InChI Key | LGFFGTSHJOANJT-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCC1=CC(=CC=C1)Cl)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)Cl)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Name and Molecular Formula
The IUPAC name for this compound is (2R)-2-[(tert-butoxycarbonyl)amino]-4-(3-chlorophenyl)butanoic acid, with the molecular formula C₁₅H₂₀ClNO₄ and a molecular weight of 313.77 g/mol . The Boc (tert-butoxycarbonyl) group protects the amino functionality, while the 3-chlorophenyl moiety contributes to its steric and electronic profile.
Stereochemistry and Structural Representation
The compound exhibits an R-configuration at the chiral center, confirmed by its enantioselective synthesis and optical rotation data . The structure is represented below in both 2D and 3D conformers, highlighting the spatial arrangement of the Boc group, chlorophenyl ring, and carboxylic acid .
SMILES Notation:
CC(C)(C)OC(=O)N[C@@H](CCC1=CC(=CC=C1)Cl)C(=O)O
InChI Key:
LGFFGTSHJOANJT-GFCCVEGCSA-N
Synthesis and Preparation
Key Synthetic Routes
The synthesis of (R)-3-Chloro-α-(Boc-amino)benzenebutanoic acid typically involves multi-step protocols:
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Amino Group Protection:
The primary amino group of 3-chloro-L-homophenylalanine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine . -
Carboxylic Acid Activation:
The carboxylic acid is activated using ethyl chloroformate or similar agents, followed by coupling with nucleophiles in anhydrous solvents like tetrahydrofuran (THF) . -
Deprotection and Purification:
Final deprotection (if required) is achieved via acidic hydrolysis (e.g., trifluoroacetic acid), with purification by recrystallization or chromatography .
Reaction Conditions and Yields
Physical and Chemical Properties
Physicochemical Data
Solubility and Stability
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Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane .
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Stability: Stable under inert atmospheres but sensitive to strong acids/bases due to Boc group lability .
Applications in Organic Synthesis
Peptide Chemistry
The compound serves as a building block for non-natural amino acids, enabling the incorporation of chlorophenyl motifs into peptide backbones . Its Boc group facilitates orthogonal protection strategies in solid-phase peptide synthesis (SPPS) .
Medicinal Chemistry
The 3-chlorophenyl group enhances binding affinity to hydrophobic pockets in enzyme active sites. Derivatives of this compound have been explored as:
Asymmetric Catalysis
The chiral center enables its use as a ligand in enantioselective reactions, such as asymmetric hydrogenation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
δ 1.44 (s, 9H, Boc-CH₃), 2.50–2.70 (m, 2H, CH₂), 4.25 (m, 1H, CH-NH), 7.20–7.40 (m, 4H, Ar-H) . -
¹³C NMR: δ 28.1 (Boc-CH₃), 80.2 (Boc-C), 155.0 (C=O), 172.4 (COOH) .
Mass Spectrometry
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ESI-MS: m/z 314.1 [M+H]⁺ (calc. 313.77).
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